molecular formula C11H15NO2 B055199 2-(Tetrahydrofuran-2-ylmethoxy)aniline CAS No. 111331-20-5

2-(Tetrahydrofuran-2-ylmethoxy)aniline

Cat. No. B055199
M. Wt: 193.24 g/mol
InChI Key: KTCZQGIGKHJVGO-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-ylmethoxy)aniline is a chemical compound of interest due to its unique structure and potential applications in various fields of chemistry and materials science. While the direct studies on this compound are limited, insights can be drawn from research on structurally related compounds and analogs.

Synthesis Analysis

The synthesis of compounds related to 2-(Tetrahydrofuran-2-ylmethoxy)aniline often involves complex reactions, such as the domino reaction catalyzed by molecular iodine for the synthesis of tetrahydroquinoline derivatives from anilines and cyclic enol ethers (Lin, Cui, & Wang, 2006). Another relevant method is the electrochemical synthesis in aqueous solution, highlighting the versatility in synthesizing related aniline-based polymers for applications in dye-sensitized solar cells (Shahhosseini, Nateghi, Kazemipour, & Zarandi, 2016).

Molecular Structure Analysis

The molecular structure and vibrational properties of related compounds have been studied through X-ray diffraction and DFT calculations, providing insights into the conformation and electronic structure (Wu, Chen, Chen, & Zhou, 2021). These analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions and Properties

Research on compounds similar to 2-(Tetrahydrofuran-2-ylmethoxy)aniline reveals a variety of chemical reactions, such as the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines, demonstrating the versatility of aniline derivatives in synthetic chemistry (Younis, Krieck, Görls, & Westerhausen, 2016).

Physical Properties Analysis

The physical properties of aniline derivatives are influenced by their molecular structure, which can be analyzed through spectroscopic methods, including UV-Visible, IR, and NMR spectroscopy. These studies provide valuable information on the electronic and structural characteristics relevant to applications in materials science and chemistry.

Chemical Properties Analysis

The chemical properties of aniline derivatives, such as reactivity, stability, and interaction with other molecules, can be studied through various analytical techniques. The electrochemical properties and antioxidative activity of related compounds have been explored, indicating potential for applications in materials science and medicinal chemistry (Wu et al., 2015).

Scientific Research Applications

Corrosion Inhibition

One of the prominent applications of aromatic compounds, which are structurally similar to 2-(Tetrahydrofuran-2-ylmethoxy)aniline, is in corrosion inhibition. Aromatic epoxy monomers have demonstrated effective corrosion inhibition properties. For instance, certain aromatic epoxy monomers (AEMs) have been characterized and evaluated for their corrosion inhibition effectiveness on carbon steel in acidic solutions. These studies have utilized computational and experimental techniques, revealing that such compounds act as reasonably good corrosion inhibitors, adhering to the metallic surface and forming protective layers (Dagdag et al., 2019; Dagdag et al., 2020).

Synthetic Applications in Organic Chemistry

Compounds structurally related to 2-(Tetrahydrofuran-2-ylmethoxy)aniline are also utilized in various synthetic processes in organic chemistry. For example:

  • Alkenol Cyclization : Tetrahydrofur-2-ylmethyl radicals, generated from substituted pent-4-en-1-ols, have been trapped with various agents to afford functionalized tetrahydrofurans, indicating the compound's role in facilitating complex organic reactions (Schuch et al., 2009).

  • Hydroamination : The compound has been used in the hydroamination of diphenylbutadiyne with secondary N-methyl-anilines, demonstrating its role in promoting regioselective reactions and the formation of complex aniline derivatives (Younis et al., 2016).

  • Cyclization Reactions : It has been involved in palladium-catalyzed three-component cyclization reactions leading to the synthesis of complex organic molecules like 2-anilinohydroisoindoline-1,3-diones, showing its versatility in organic synthesis (Yoon & Cho, 2015).

Material Science and Nanostructure Formation

Compounds related to 2-(Tetrahydrofuran-2-ylmethoxy)aniline have been employed in the synthesis of materials with specific properties. For instance:

  • Electroactive Materials : Synthesized compounds have been used to form electroactive materials like PEGylated tetra(aniline), which have potential applications in drug delivery and sensors due to their tunable self-assembled nanostructures in aqueous media (Mushtaq et al., 2019).

  • Electrochemical Synthesis : They have also been used in the electrochemical synthesis of novel polymers, showing their applicability in the fabrication of devices like dye-sensitized solar cells, indicating the material's contribution to advancements in renewable energy technologies (Shahhosseini et al., 2016).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements for this compound are H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Proper safety measures should be taken while handling this compound.

properties

IUPAC Name

2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCZQGIGKHJVGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406754
Record name 2-(tetrahydrofuran-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydrofuran-2-ylmethoxy)aniline

CAS RN

111331-20-5
Record name 2-(tetrahydrofuran-2-ylmethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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